molecular formula C23H16FN3S B2598334 (E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile CAS No. 477298-04-7

(E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2598334
CAS No.: 477298-04-7
M. Wt: 385.46
InChI Key: PPQXFEGFSNLWJC-GHRIWEEISA-N
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Description

(E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a synthetic small molecule designed for research purposes, integrating multiple pharmacologically significant motifs into its structure. Its core features a thiazole ring, a versatile heterocycle renowned in medicinal chemistry for its prevalence in bioactive molecules and approved drugs . The thiazole moiety is functionalized at the 4-position with a naphthalen-1-yl group, a lipophilic aromatic system that can enhance target binding and influence cellular permeability. The molecule also contains an acrylonitrile group attached to the thiazole's 2-position via a conjugated (E)-alkene linker, which is further substituted with a (5-fluoro-2-methylphenyl)amino group. The acrylonitrile functionality is a known electrophile that can act as a Michael acceptor, allowing for potential covalent interaction with nucleophilic cysteine residues in biological targets . This combination of structural elements suggests potential research value in areas such as enzyme inhibition and targeted covalent drug discovery. The presence of the thiazole ring, a key component in drugs like the kinase inhibitor Dasatinib and the xanthine oxidase inhibitor Febuxostat, hints at potential applications in oncology and inflammation research . The fluoro and methyl substituents on the aniline ring are common in drug design to modulate electronic properties, metabolic stability, and binding affinity. This compound is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-3-(5-fluoro-2-methylanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3S/c1-15-9-10-18(24)11-21(15)26-13-17(12-25)23-27-22(14-28-23)20-8-4-6-16-5-2-3-7-19(16)20/h2-11,13-14,26H,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQXFEGFSNLWJC-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common approach is the condensation of 5-fluoro-2-methylaniline with a thiazole derivative, followed by the introduction of the acrylonitrile group through a Knoevenagel condensation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

    Substitution: The aromatic rings and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to modulate biological pathways may lead to the development of new treatments for diseases.

Industry

In industry, this compound could be used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure aligns with several acrylonitrile-thiazole hybrids reported in the literature. Key comparisons include:

Table 1: Structural Comparison of Thiazole-Based Acrylonitrile Derivatives
Compound Name Substituents (Thiazole Position 4) Amino Group Substituents Key Features Evidence ID
(E)-3-((5-Fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile (Target) Naphthalen-1-yl 5-Fluoro-2-methylphenyl Bulky naphthalene enhances π-π stacking; fluorine improves metabolic stability. N/A
(E)-3-((2-Fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile Phenyl 2-Fluoro-5-nitrophenyl Nitro group increases electron-withdrawing effects; smaller aryl substituent.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl Triazole-fluorophenyl Chlorine introduces hydrophobicity; triazole-pyrazole adds conformational rigidity.

Key Observations :

  • Naphthalene vs.
  • Amino Group Variations: The 5-fluoro-2-methylphenyl group balances electron-withdrawing (fluorine) and steric (methyl) effects, differing from the nitro-substituted analog in , which may exhibit higher reactivity or polarity .

Spectroscopic and Physical Properties

Spectroscopy :

  • NMR : highlights the use of ¹H/¹³C-NMR to confirm thiazole and aryl proton environments. The target compound’s naphthalene protons would resonate downfield (δ 7.5–8.5 ppm), distinct from phenyl analogs (δ 7.0–7.5 ppm) .
  • X-ray Diffraction: and used single-crystal diffraction to resolve isostructural analogs. The target compound’s bulky naphthalene may disrupt crystal symmetry, leading to monoclinic or orthorhombic systems .

Physical Properties :

  • Melting Points : Thiazole-acrylonitrile derivatives in exhibit high melting points (e.g., 242–243°C for a pyrimidine-thiazole-carbonitrile), suggesting the target compound may similarly display thermal stability .

Biological Activity

The compound (E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Acrylonitrile moiety : Known for its role in various chemical reactions and biological activities.
  • Thiazole ring : Associated with diverse biological activities, including anticancer properties.
  • Naphthalene and fluorinated phenyl groups : Contributing to its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing thiazole and acrylonitrile moieties exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of Bcl-2 : A protein that inhibits apoptosis; compounds affecting its expression can promote cell death in cancerous cells .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to mitochondrial dysfunction and apoptosis in cancer cells. The compound's ability to generate ROS may be crucial for its anticancer effects .

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that similar thiazole-based compounds exhibit IC50 values ranging from 10 µM to 30 µM against various cancer cell lines, indicating potent cytotoxic effects .
  • Mechanistic Studies : Molecular dynamics simulations have revealed that the compound interacts with key proteins involved in apoptosis, suggesting a targeted approach to inducing cell death in malignancies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Fluorine Substitution : The presence of fluorine at the 5-position of the phenyl group enhances the compound's potency against cancer cell lines by improving binding affinity to target proteins.
  • Naphthalene Ring : The naphthalene moiety contributes to the lipophilicity and overall stability of the compound, facilitating better cellular uptake .

Data Table: Biological Activity Summary

Activity TypeObservationsReference
Anticancer ActivityIC50 values between 10 µM - 30 µM
Apoptosis InductionInvolves ROS generation and mitochondrial signaling
Protein InteractionTargets Bcl-2 and other apoptotic pathways

Q & A

Basic Research Questions

Q. What are the critical steps in the multi-step synthesis of this compound, and how can reaction conditions be optimized for purity and yield?

  • Methodological Answer : The synthesis typically involves thiazole ring formation via α-haloketone and thiourea reactions, followed by coupling with acrylonitrile derivatives. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole formation .
  • Catalysts : Palladium or copper catalysts improve coupling efficiency in aryl amination steps .
  • Purification : Sequential column chromatography and recrystallization ensure >95% purity, monitored by HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • X-ray crystallography : Resolves spatial configuration and bond angles; use SHELXL for refinement to achieve R-factors <0.05 .
  • NMR spectroscopy : 1H/13C NMR (400 MHz, CDCl3) identifies substituent patterns (e.g., naphthalene protons at δ 7.4–8.2 ppm) .
  • FTIR : Confirms nitrile (C≡N) stretch at ~2200 cm⁻¹ and amine N-H vibrations .

Advanced Research Questions

Q. How can computational and experimental methods be integrated to resolve contradictions in biological activity data?

  • Methodological Answer :

  • Molecular docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina; cross-validate with site-directed mutagenesis .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity discrepancies (e.g., ΔKD values) between computational models and experimental data .
  • Orthogonal assays : Use ATPase assays and cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What strategies are effective for analyzing substituent effects on the compound’s reactivity and pharmacokinetics?

  • Methodological Answer :

  • Kinetic studies : Apply pseudo-first-order kinetics under varied temperatures (25–80°C) to assess substituent impact on reaction rates; calculate activation energy via Arrhenius plots .
  • DFT calculations : Model electronic effects of fluoro and methyl groups on HOMO-LUMO gaps and redox potentials .
  • ADMET profiling : Use Caco-2 permeability assays and microsomal stability tests to correlate substituents with bioavailability .

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Cell line validation : Compare IC50 values in at least three lines (e.g., MCF-7, HeLa, HepG2) with distinct genetic backgrounds .
  • Assay standardization : Normalize data using reference compounds (e.g., doxorubicin) and control for hypoxia/pH variations .
  • Mechanistic deconvolution : Perform RNA-seq to identify pathway-specific responses (e.g., apoptosis vs. necrosis) .

Data Contradiction Analysis

Q. What experimental frameworks reconcile conflicting crystallographic and solution-phase structural data?

  • Methodological Answer :

  • Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of the naphthalene-thiazole bond) .
  • Variable-temperature XRD : Compare thermal ellipsoids with solution NMR to identify temperature-dependent conformers .
  • Molecular dynamics simulations : Model solvent effects (e.g., DMSO vs. water) on molecular geometry .

Comparative and Mechanistic Studies

Q. How do structural analogs inform the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • SAR libraries : Synthesize derivatives with modified substituents (e.g., nitro→amine, fluoro→chloro) and test against enzymatic targets .
  • Free-Wilson analysis : Quantify contributions of substituents to IC50 values using multivariate regression .
  • Cocrystallization : Resolve analog-target complexes (e.g., kinase-inhibitor) to guide rational design .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC198–202°C
LogP (Lipophilicity)HPLC (C18 column)3.2 ± 0.3
Aqueous SolubilityShake-flask (pH 7.4)12 µM
Crystallographic R-factorSHELXL refinementR1 = 0.038, wR2 = 0.092

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